Stannane, tributyl-3-thienyl-

描述

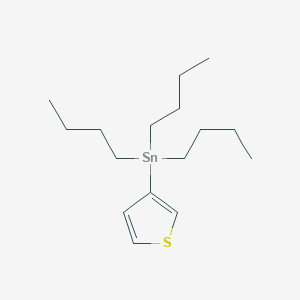

Stannane, tributyl-3-thienyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a thienyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions: Stannane, tributyl-3-thienyl- can be synthesized through the reaction of tributyltin hydride with 3-thienyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of stannane, tributyl-3-thienyl- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely include the purification of the product through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

Reduction: Stannane, tributyl-3-thienyl- can act as a reducing agent in various organic reactions, particularly in the reduction of halides and other electrophilic substrates.

Substitution: The compound can undergo substitution reactions where the thienyl group is replaced by other nucleophiles.

Radical Reactions: It is commonly used in radical reactions such as the Barton-McCombie deoxygenation and radical cyclizations.

Common Reagents and Conditions:

Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.

Solvents: Toluene, dichloromethane.

Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate temperatures (50-80°C).

Major Products:

Reduction Products: Alkanes, dehalogenated compounds.

Substitution Products: Various substituted thienyl derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Stannane, tributyl-3-thienyl- is extensively used as a reagent in organic synthesis. Its applications include:

- Formation of Carbon-Carbon Bonds : It acts as a key reagent in the formation of carbon-carbon bonds through radical reactions.

- Reduction Reactions : The compound serves as a reducing agent for halides and other electrophilic substrates.

- Substitution Reactions : It can undergo substitution reactions where the thienyl group is replaced by other nucleophiles.

Reaction Conditions

Common reagents and conditions used with stannane, tributyl-3-thienyl- include:

| Reagent/Condition | Details |

|---|---|

| Radical Initiators | Azobisisobutyronitrile (AIBN), benzoyl peroxide |

| Solvents | Toluene, dichloromethane |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) |

| Temperature | Moderate (50-80°C) |

Material Science

In material science, stannane, tributyl-3-thienyl- is utilized for:

- Preparation of Organotin Polymers : It contributes to the development of polymers with specific electronic properties.

- Electronic Materials : The compound's unique structure allows it to be incorporated into materials for electronic applications.

Biological Studies

Recent research has highlighted the potential biological activities of stannane, tributyl-3-thienyl-. Its thienyl group enhances lipophilicity, facilitating interaction with biological membranes.

Anticancer Properties

Stannane derivatives have shown promising anticancer activity:

| Case Study | Findings |

|---|---|

| Case Study 1 | Induced apoptosis in MCF-7 breast cancer cells (IC50 ~15 µM) |

| Case Study 2 | Inhibited tumor growth in xenograft models |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 32 µg/mL |

Industrial Applications

Stannane, tributyl-3-thienyl- finds utility in various industrial applications such as:

- Coatings and Adhesives : Due to its ability to form strong bonds with various substrates.

- Sealants : Its chemical stability makes it suitable for use in sealants.

作用机制

The mechanism of action of stannane, tributyl-3-thienyl- primarily involves the generation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, initiate radical chain reactions, and facilitate the formation of new carbon-carbon bonds. The compound’s affinity for sulfur also allows it to participate in reactions with sulfur-containing substrates, leading to the formation of thienyl derivatives.

相似化合物的比较

Tributyltin Hydride: Another organotin compound used in radical reactions but lacks the thienyl group.

Triphenyltin Hydride: Similar in function but contains phenyl groups instead of butyl groups.

Tributylgermane: A germanium analog with similar reactivity but different electronic properties.

Uniqueness: Stannane, tributyl-3-thienyl- is unique due to the presence of the thienyl group, which imparts specific reactivity towards sulfur-containing substrates and enhances its utility in the synthesis of heterocyclic compounds. Its ability to participate in both radical and substitution reactions makes it a versatile reagent in organic synthesis.

生物活性

Stannane, tributyl-3-thienyl- (CAS No. 119405-65-1) is a compound that has garnered attention in the field of organic chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Stannane, tributyl-3-thienyl- is characterized by its thienyl group, which contributes to its chemical reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in medicinal chemistry.

The biological activity of tributyl-3-thienyl-stannane is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thienyl moiety may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Research indicates that stannanes can act as enzyme inhibitors or modulators of signaling pathways. For instance, they have been shown to inhibit certain kinases involved in cancer cell proliferation and survival, suggesting potential anticancer properties .

Anticancer Properties

Several studies have investigated the anticancer effects of stannane derivatives, including tributyl-3-thienyl-. It has been reported that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For example:

- Case Study 1 : In vitro studies demonstrated that tributyl-3-thienyl-stannane exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment .

- Case Study 2 : Another study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment .

Antimicrobial Activity

The antimicrobial properties of stannanes have also been explored. Stannane derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study 3 : A study reported that tributyl-3-thienyl-stannane exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Research Applications

Stannane, tributyl-3-thienyl-, is not only significant for its biological activities but also for its application in synthetic organic chemistry:

- Synthesis of Organometallic Compounds : It serves as a precursor for synthesizing various organometallic compounds used in catalysis.

- Development of New Pharmaceuticals : Its unique structure allows researchers to modify it for developing novel drugs targeting specific diseases.

Comparative Analysis

| Property/Activity | Stannane, Tributyl-3-Thienyl- | Other Stannanes |

|---|---|---|

| Anticancer Activity | IC50 ~15 µM | Varies widely |

| Antimicrobial Activity | MICs 8-32 µg/mL | Generally lower |

| Synthetic Applications | High | Moderate |

属性

IUPAC Name |

tributyl(thiophen-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAFYQWNCAXPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449863 | |

| Record name | Stannane, tributyl-3-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119405-65-1 | |

| Record name | Stannane, tributyl-3-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。